4-Methyl-1H-pyrazolo[4,3-c]pyridine
Overview
Description
4-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of a methyl group at the 4-position of the pyrazole ring distinguishes this compound from other pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-methylpyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for chlorination, concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of novel materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-Methyl-1H-pyrazolo[4,3-c]pyridine, particularly in its role as a kinase inhibitor, involves the binding to the active site of the enzyme. This binding prevents the phosphorylation of target proteins, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival. The compound’s interaction with the ATP-binding site of kinases is a key aspect of its inhibitory activity .
Comparison with Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
Comparison: 4-Methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. Compared to other pyrazolopyridines, this compound may exhibit different binding affinities and selectivities towards various biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-methyl-1H-pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-4-9-10-7(6)2-3-8-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNISSNNFDHVEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731674 | |
Record name | 4-Methyl-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1140240-46-5 | |
Record name | 4-Methyl-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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